5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid
Overview
Description
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a cyclohexane derivative featuring a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid typically involves the oxidation of 5,5-dimethylcyclohexanone. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols for esterification and amines for amidation.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of metabolic pathways involving cyclohexane derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is not well-documented. its reactivity is primarily due to the presence of the carboxylic acid and ketone functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but with two carboxylic acid groups instead of one ketone and one carboxylic acid.
Cyclohexanone: Lacks the carboxylic acid group, making it less versatile in certain reactions.
Adipic acid: A dicarboxylic acid with a similar molecular weight but different structural properties.
Uniqueness
5,5-Dimethyl-2-oxocyclohexane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
5,5-dimethyl-2-oxocyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)4-3-7(10)6(5-9)8(11)12/h6H,3-5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAAVSJMLVRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(C1)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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